1,3,5-Trimethylcyclohexane
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1,3,5-Trimethylcyclohexane often involves multistep processes starting from simpler organosilicon compounds. For instance, compounds containing silicon-protecting groups can be synthesized from trimethoxypropylsilane, serving as versatile building blocks for further chemical transformations (Geyer et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 1,3,5-Trimethylcyclohexane, such as 2,2,4,4,6,6-hexamethyl-1,3,5-trimethylenecyclohexane, has been determined using techniques like gas-phase electron diffraction. These studies have shown that such molecules can adopt distorted conformations, which are significant for understanding their reactivity and properties (Shen & Traetteberg, 2004).
Chemical Reactions and Properties
The chemical reactivity of 1,3,5-Trimethylcyclohexane derivatives involves various transformations, including C-H and C-N bond activation in the presence of transition metal complexes. These reactions can lead to the formation of novel cluster complexes, showcasing the compound's versatility in synthetic chemistry (Liu et al., 2005).
Physical Properties Analysis
The physical properties of 1,3,5-Trimethylcyclohexane and its derivatives can be influenced by their molecular structure, particularly the conformation of the cyclohexane ring. Studies have shown that different conformers can exhibit distinct physical properties, which are crucial for their behavior in chemical reactions and potential applications (Balasubrahmanyam & Balasubramanian, 1970).
Chemical Properties Analysis
The chemical properties of 1,3,5-Trimethylcyclohexane derivatives are characterized by their reactivity towards various reagents and conditions. For example, the reactivity of bis(trimethylsilyl)-hexa-3-ene-1,5-diyne derivatives towards different boranes and adamantane derivatives has been explored, providing insights into the compound's chemical behavior and potential synthetic applications (Wrackmeyer et al., 2002).
Scientific Research Applications
Organometallic Complex Synthesis : 1,3,5-trimethyl-1,3,5-triazacyclohexane tricarbonyl complexes of Mo and W are used as synthetic intermediates for products like fac-[M(CO)3(CH3CN)3] (M=Mo, W) and [W(CO)3(PR3)3] (Baker & North, 1998).
Stereodynamics Study : Dynamic NMR studies of 1,3,5-trialkyl-1,3,5-triazacyclohexanes have revealed a preference for three equivalent monoaxial conformations under slow chemical exchange conditions (Jewett et al., 2000).
Mass Spectrometry in Stereochemistry : Thermochemically stable isomers of tetramethylcyclohexanes show specific ion abundance patterns in electron impact mass spectrometry, influenced by strain energies and gauche arrangements (Herzschuh, Mann, & Rennecke, 1985).
Chemical Synthesis : Synthesis of trinitrate and trinitrocarbamate from 1,3,5-trinitrocyclohexane-trimethanol has been achieved, leading to salts with varied properties and sensitivities to friction and impact (Klapötke, Krumm, & Riedelsheimer, 2023).
Proximity Effects in Reactivity : The proximity of 1,3,5-alkyl groups strongly influences the reactivity of highly substituted cyclohexanes, as demonstrated in studies of 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes (Hofmann, Ren, Lough, & Fekl, 2006).
Hydrogenation in Chemical Engineering : The hydrogenation of 1,3,5-trimethylbenzene to 1,3,5-trimethylcyclohexane in various reactor types like countercurrent moving-bed chromatographic reactors and reverse flow chromatographic reactors has been extensively studied for enhanced product purity and conversion rates (Ray & Carr, 1995; Fish & Carr, 1989; Viecco, Carnish, & Caram, 2006).
Electron Diffraction in Molecular Structure Analysis : Gas electron diffraction studies of 1,3,5-trimethyl-1,3,5-triazacyclohexane have helped determine its conformational composition, revealing a chair conformer with an axial orientation of one CH3 group (Zverev et al., 2007).
Polymer Chemistry : Research on the conversion of isocyanates like 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane with hexamethylene diamine at high temperatures has led to the formation of prepolymers with various molecular weights, impacting polymer science (Balewski & Lesiak, 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3,5-trimethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNRTOSCFYDTKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862763, DTXSID801025627, DTXSID901025632 | |
Record name | 1,3,5-Trimethylcyclohexane | |
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Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |
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Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pungent acrid odor; [Chem Service MSDS] | |
Record name | 1,3,5-Trimethylcyclohexane | |
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Product Name |
1,3,5-Trimethylcyclohexane | |
CAS RN |
1839-63-0, 1795-26-2, 1795-27-3 | |
Record name | 1,3,5-Trimethylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1839-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5beta)- | |
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Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5alpha)- | |
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Record name | 1,3,5-Trimethylcyclohexane | |
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Record name | 1,trans-5-Trimethylcyclohexane | |
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Record name | 1,cis-5-Trimethylcyclohexane | |
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Record name | 1,3,5-Trimethylcyclohexane | |
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Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |
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Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |
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Record name | 1,3,5-trimethylcyclohexane | |
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Record name | 1,3,5-trimethylcyclohexane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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